molecular formula C9H16O2 B2863439 1-(1-Ethoxycyclobutyl)propan-2-one CAS No. 2402830-96-8

1-(1-Ethoxycyclobutyl)propan-2-one

Cat. No.: B2863439
CAS No.: 2402830-96-8
M. Wt: 156.225
InChI Key: PHUJZJBXLCSEQR-UHFFFAOYSA-N
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Description

1-(1-Ethoxycyclobutyl)propan-2-one is a cyclic ketone compound characterized by the presence of a cyclobutane ring. Its molecular formula is C9H16O2, and it has a molecular weight of 156.225 g/mol

Preparation Methods

The synthesis of 1-(1-Ethoxycyclobutyl)propan-2-one can be achieved through several routes. One common method involves the reaction of ethyl cyclobutanecarboxylate with propanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

1-(1-Ethoxycyclobutyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-(1-Ethoxycyclobutyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(1-Ethoxycyclobutyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclobutane ring and ketone group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzymatic catalysis and receptor-mediated processes .

Comparison with Similar Compounds

1-(1-Ethoxycyclobutyl)propan-2-one can be compared with other cyclic ketones and cyclobutane derivatives. Similar compounds include:

    Cyclobutanone: A simpler cyclic ketone with a four-membered ring.

    1-(1-Methoxycyclobutyl)propan-2-one: A similar compound with a methoxy group instead of an ethoxy group.

    Cyclopentanone: A five-membered ring ketone with different reactivity and properties. The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-(1-ethoxycyclobutyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-11-9(5-4-6-9)7-8(2)10/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUJZJBXLCSEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCC1)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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